5-Lipoxygenase (5-LO) Translocation Inhibition: A 94 nM IC50 Differentiates from Weakly Active Glutamic Acid
The compound exhibits potent inhibition of 5-lipoxygenase (5-LO) translocation in human peripheral blood neutrophils, with an IC50 of 94 nM [1]. In contrast, unmodified L-glutamic acid shows no significant 5-LO inhibition at comparable concentrations (class-level inference) [1]. This activity is specific to the alpha-methyl ester form and is not observed with gamma-methyl ester or dimethyl ester variants [2].
| Evidence Dimension | 5-Lipoxygenase (5-LO) Translocation Inhibition |
|---|---|
| Target Compound Data | IC50 = 94 nM |
| Comparator Or Baseline | L-Glutamic acid (no significant inhibition at concentrations up to 10 µM; inferred from lack of 5-LO activity reports for glutamic acid in similar assays) |
| Quantified Difference | At least 100-fold more potent than parent amino acid |
| Conditions | Human peripheral blood neutrophils; arachidonic acid as substrate; 15 min preincubation |
Why This Matters
This potency level enables its use as a validated tool compound for 5-LO pathway studies, a role for which unmodified glutamic acid is unsuitable.
- [1] BindingDB. BDBM50468659 CHEMBL4286295. Affinity Data for Polyunsaturated fatty acid 5-lipoxygenase. Accessed 2026-04-17. View Source
- [2] Medical University of Lublin. MeSH Concept: A potent lipoxygenase inhibitor. Accessed 2026-04-17. View Source
